

BMS-195614 solubility and stability in cell culture media.

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Compound of Interest

Compound Name: BMS-195614

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BMS-195614 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **BMS-195614** in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is BMS-195614 and what is its mechanism of action?

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM. As a neutral antagonist, it blocks the binding of retinoic acid to RARα and inhibits the subsequent transactivation of target genes.[1] This compound has been shown to modulate inflammatory and angiogenic processes by inhibiting the transactivation of NF-κB, AP-1, and PPAR.[2]

Q2: What is the recommended solvent for preparing **BMS-195614** stock solutions?

BMS-195614 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] The solubility in these solvents is approximately 30 mg/mL.[3] It is sparingly soluble in aqueous buffers.[4]

Q3: How should I store **BMS-195614** stock solutions?

Troubleshooting & Optimization





Stock solutions of **BMS-195614** should be stored at -20°C or -80°C.[5] For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[4] Once dissolved, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C, it is stable for about one month.[2]

Q4: What are the known effects of BMS-195614 in cell culture experiments?

BMS-195614 has been demonstrated to reverse the differentiation induced by RARα agonists in acute promyelocytic leukemia cell lines such as NB4 and HL-60.[2] In breast cancer cell lines like T47D, it has been used to study the role of RARα in cell migration.[2][6]

Troubleshooting Guide

Issue 1: Precipitation of BMS-195614 upon dilution in cell culture media.

- Cause A: Low solubility in aqueous solutions. BMS-195614 is a hydrophobic compound with limited solubility in aqueous environments like cell culture media.[4]
 - Solution: To improve solubility, first dissolve BMS-195614 in 100% DMSO to make a concentrated stock solution. When preparing the working solution, dilute the stock solution directly into pre-warmed (37°C) cell culture medium with vigorous vortexing or swirling.
 Avoid adding the compound to cold media. The final DMSO concentration in the cell culture should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.
- Cause B: High final concentration of the compound. The concentration of BMS-195614 in the final culture medium may exceed its solubility limit.
 - Solution: Test a range of final concentrations to determine the highest soluble concentration under your specific experimental conditions (e.g., media type, serum percentage). A solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMSO:PBS (pH 7.2).[4]
- Cause C: Interaction with media components. Certain components in the cell culture medium can contribute to the precipitation of hydrophobic compounds.



 Solution: The presence of serum in the media can sometimes aid in the solubilization of hydrophobic drugs. If working in serum-free conditions, the risk of precipitation may be higher. It is not recommended to store the aqueous working solution for more than one day.[4]

Issue 2: Lack of expected biological effect.

- Cause A: Degradation of the compound. Improper storage or handling of BMS-195614 can lead to its degradation.
 - Solution: Ensure that the stock solutions are stored correctly at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[2] Protect the compound from light.
- Cause B: Suboptimal concentration. The concentration of BMS-195614 used may not be sufficient to elicit a biological response in the chosen cell line.
 - Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Effective concentrations can vary between cell types. For example, a concentration of 1 μM has been used in studies with T47D breast cancer cells.[5]
- Cause C: Cell line specific insensitivity. The targeted signaling pathway may not be active or relevant in your particular cell line.
 - Solution: Confirm that your cell line expresses RARα and that the downstream signaling pathways (e.g., NF-κB, AP-1) are active and relevant to the biological question being investigated.

Data Summary

Table 1: Solubility of BMS-195614



Solvent	Solubility	
DMSO	~30 mg/mL[3]	
DMF	~30 mg/mL[3]	
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[4]	
Cell Culture Media	Sparingly soluble, dependent on media composition and serum presence.[4]	

Table 2: Storage and Stability of BMS-195614

Form	Storage Temperature	Stability
Crystalline Solid	-20°C	≥ 4 years[4]
Stock Solution in Solvent	-20°C	~1 month[2]
-80°C	~6 months[2]	
Aqueous Working Solution	4°C or 37°C	Not recommended for storage longer than one day.[4]

Experimental Protocols

Protocol 1: Preparation of BMS-195614 Stock Solution

- Materials:
 - **BMS-195614** powder
 - Anhydrous, high-purity DMSO
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Allow the BMS-195614 vial to equilibrate to room temperature before opening.



- 2. Prepare a 10 mM stock solution by dissolving the appropriate amount of **BMS-195614** powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.485 mg of **BMS-195614** (MW: 448.5 g/mol) in 1 mL of DMSO.
- 3. Vortex thoroughly to ensure complete dissolution. Gentle warming up to 37°C can aid dissolution.
- 4. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- 5. Store the aliquots at -20°C or -80°C.

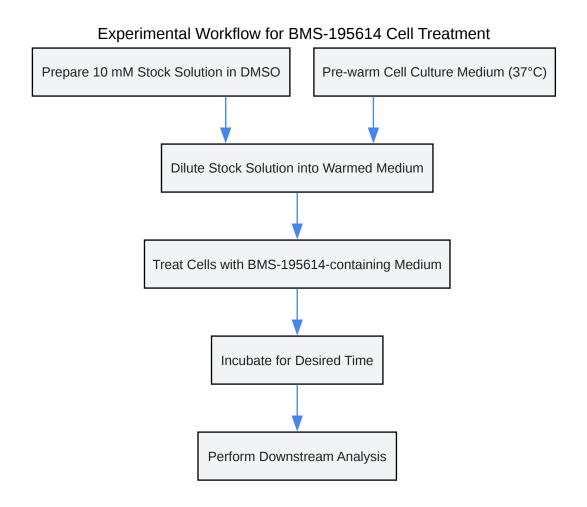
Protocol 2: Treatment of Cells with BMS-195614

- Materials:
 - Cultured cells in logarithmic growth phase
 - Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)
 - BMS-195614 stock solution (e.g., 10 mM in DMSO)
- Procedure:
 - 1. Determine the final desired concentration of **BMS-195614** for your experiment.
 - 2. Calculate the volume of the stock solution needed. For example, to achieve a final concentration of 1 μ M in 10 mL of media, add 1 μ L of the 10 mM stock solution.
 - 3. Directly add the calculated volume of the **BMS-195614** stock solution to the pre-warmed cell culture medium.
 - 4. Immediately vortex or swirl the medium vigorously to ensure rapid and uniform mixing and to prevent precipitation.
 - 5. Remove the existing medium from your cultured cells and replace it with the medium containing **BMS-195614**.



- 6. Include a vehicle control by adding the same volume of DMSO to the control cell culture plates. The final DMSO concentration should be consistent across all conditions and ideally not exceed 0.5%.
- 7. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream analysis.

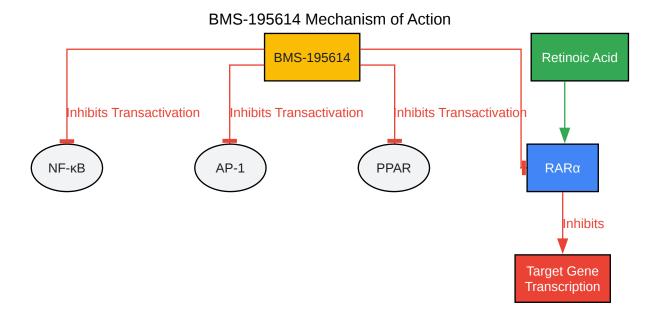
Visualizations



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Caption: Workflow for preparing and using **BMS-195614** in cell culture.





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Caption: **BMS-195614** as a selective RARα antagonist.

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